molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborole-1,6(3H)-diol CAS No. 1196473-37-6

Benzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B1393284
CAS No.: 1196473-37-6
M. Wt: 149.94 g/mol
InChI Key: VVRHWLMUVDGIJJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2]oxaborole-1,6(3H)-diol is a useful research compound. Its molecular formula is C7H7BO3 and its molecular weight is 149.94 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzo[c][1,2]oxaborole-1,6(3H)-diol primarily targets bacterial RNA . It is a ligand of bacterial RNA and has shown effectiveness against both Gram-positive and Gram-negative microbes .

Mode of Action

The compound interacts with its target, bacterial RNA, through the formation of a complex . Specifically, it binds to the catalytic domain of PDE4B2, a phosphodiesterase enzyme, where its oxaborole moiety chelates with the catalytic bimetallic center . This interaction extends into the adenine pocket during the process of substrate hydrolysis .

Biochemical Pathways

The compound’s interaction with bacterial RNA affects the protein synthesis process . By inhibiting the leucyl-tRNA synthetase in Mycobacterium tuberculosis, it reduces protein synthesis . This leads to a decrease in the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Pharmacokinetics

The compound’s ability to penetrate the skin and inhibit the transcription of certain interleukins suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a decrease in the production of various cytokines, which are involved in immune responses and inflammation . This can lead to a reduction in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin suggests that it may be more effective in topical applications . .

Biochemical Analysis

Biochemical Properties

Benzo[c][1,2]oxaborole-1,6(3H)-diol plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with leucyl-tRNA synthetase, an enzyme essential for protein synthesis. The compound inhibits this enzyme, thereby disrupting the synthesis of leucine-rich proteins in mycobacteria . Additionally, this compound has been found to interact with sterol-containing cytoplasmic membranes, leading to the disruption of membrane integrity in fungal cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In mycobacteria, the compound inhibits protein synthesis, leading to cell death. In fungal cells, it disrupts membrane integrity, causing cell lysis . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress response and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of leucyl-tRNA synthetase, inhibiting its activity and preventing the incorporation of leucine into proteins . Additionally, the compound interacts with sterol molecules in fungal cell membranes, disrupting their structure and function . These interactions lead to enzyme inhibition, changes in gene expression, and ultimately, cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of protein synthesis and disruption of membrane integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . Threshold effects have been noted, with a clear distinction between therapeutic and toxic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as leucyl-tRNA synthetase and sterol biosynthesis enzymes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s impact on metabolic pathways is a key aspect of its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its therapeutic potential.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRHWLMUVDGIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680617
Record name 2,1-Benzoxaborole-1,6(3H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196473-37-6
Record name 2,1-Benzoxaborole-1,6(3H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2,1-benzoxaborole-1,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H178 (13 mmol) was dissolved in MeOH (300 mL). To this solution under nitrogen was added 10% Pd/C (200 mg). The reaction mixture was vacuumed and backfilled hydrogen for 3 times, then stirred overnight at room temperature. After filtration and rotary evaporation, the residue was purified by recrystallization to give H181 (1.98 mg, 98% yield). 1H NMR (300 MHz, DMSO-d6): δ 9.29 (s, 1H), 9.04 (s, 1H), 7.18 (d, J=8.4 Hz, 2H), 6.87 (dd, J=8.1 & 2.4 Hz, 1H) and 4.86 (s, 2H) ppm. Mp 133-135° C.
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.